Cas no 26526-24-9 (3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole)

3,3,6-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a carbazole derivative with a partially hydrogenated tricyclic structure, offering utility as an intermediate in organic synthesis and pharmaceutical research. Its rigid carbazole core, combined with strategically placed methyl groups, enhances steric and electronic properties, making it valuable for constructing complex heterocyclic systems. The compound's stability under standard conditions and well-defined reactivity profile facilitate its use in catalytic transformations and functional group modifications. Its structural features also make it a candidate for studying biologically active molecules, particularly in the development of agrochemicals and medicinal compounds. High purity grades ensure reproducibility in research and industrial applications.
3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole structure
26526-24-9 structure
Product Name:3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole
CAS No:26526-24-9
MF:C15H19N
MW:213.31806397438
CID:4643439
PubChem ID:65335335
Update Time:2025-05-25

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole
    • 3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole
    • Z1558210260
    • Inchi: 1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3
    • InChI Key: XVLNKVMYFHFYAC-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C)=CC=2C2=C1CCC(C)(C)C2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 271
  • XLogP3: 4.3
  • Topological Polar Surface Area: 15.8

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole Security Information

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Additional information on 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole

3,3,6-Trimethyl-2,3,4,9-Tetrahydro-1H-Carbazole: A Comprehensive Overview

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole, also known by its CAS registry number CAS No 26526-24-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of carbazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an indole moiety. The structure of this compound is characterized by the presence of three methyl groups attached to the carbazole framework at specific positions, which imparts unique electronic and structural properties.

The synthesis of 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole has been extensively studied due to its potential applications in various industries. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the carbazole framework under mild conditions. These developments have not only improved the yield but also reduced the environmental footprint of the synthesis process.

One of the most promising applications of CAS No 26526-24-9 lies in its use as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The methyl substituents on the carbazole framework enhance its electron transport properties, making it an ideal candidate for use in device architectures where efficient charge carrier mobility is critical. Recent studies have demonstrated that incorporating this compound into OLEDs can significantly improve their luminous efficiency and operational stability.

In addition to its electronic applications, 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole has also found utility in pharmaceutical research. The compound's unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery efforts. For example, researchers have investigated its potential as a modulator of G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes and diseases.

The environmental impact of CAS No 26526-24-9 has also been a topic of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the production and application of this compound align with sustainable practices and regulatory standards.

In conclusion, 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole, or CAS No 26526-24-9, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses

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